molecular formula C21H14ClN3O3 B2822257 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865249-69-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2822257
CAS No.: 865249-69-0
M. Wt: 391.81
InChI Key: WKSIIXZJOSUQGI-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and a benzamide moiety with a phenoxy substituent at the 2-position (Figure 1). The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry and agrochemical research . The 2-chlorophenyl group introduces steric and electronic effects that may influence binding interactions in biological systems, while the phenoxybenzamide moiety provides a planar aromatic system capable of π-π stacking or hydrophobic interactions.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-17-12-6-4-10-15(17)20-24-25-21(28-20)23-19(26)16-11-5-7-13-18(16)27-14-8-2-1-3-9-14/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSIIXZJOSUQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-chlorobenzohydrazide can be reacted with phenoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Coupling Reaction: The resulting oxadiazole intermediate is then coupled with 2-phenoxybenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxybenzamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives, which can further react to form various other compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide.

Key Findings:

  • Cytotoxicity Studies : Compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example:
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32
4cMCF-710.10
  • Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains.

Research Insights:

  • In vitro studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, compounds were found to be effective against Gram-positive and Gram-negative bacteria.
CompoundMicrobial StrainActivity
1E. coliActive
2S. aureusActive

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. Research has indicated that oxadiazole derivatives can inhibit specific kinases involved in cancer progression.

Case Study:
In a study evaluating the inhibition of RET kinase, a compound structurally related to this compound demonstrated moderate to high potency in ELISA-based kinase assays .

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide exerts its effects involves the inhibition of key enzymes and signaling pathways. For instance, in cancer cells, it may inhibit the activity of tyrosine kinases, leading to the disruption of cell signaling and proliferation. In inflammatory conditions, it can inhibit the production of pro-inflammatory cytokines by blocking specific pathways.

Comparison with Similar Compounds

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide ()

  • Key Differences: The chlorophenyl group is at the para position (4-chlorophenyl) instead of ortho (2-chlorophenyl). The benzamide substituent is a 4-fluoro group rather than a 2-phenoxy group.
  • The 4-fluorobenzamide group introduces electronegativity but lacks the phenoxy group’s capacity for extended π interactions .

Heterocycle Variants

Thiadiazole Derivatives ()

The compound N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide replaces the oxadiazole core with a 1,3,4-thiadiazole ring.

  • Key Differences :
    • The sulfur atom in thiadiazole increases lipophilicity and polarizability compared to oxygen in oxadiazole.
    • The 2,4-dichlorophenyl group introduces additional steric bulk and electronic effects.

Thioxo-oxadiazole Derivatives ()

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide features a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring.

  • Key Differences :
    • The thioxo (C=S) group increases electron-withdrawing effects and redox reactivity.
    • The dihydro structure introduces partial saturation, reducing aromaticity.
  • Implications :
    • The thioxo group may enhance hydrogen-bonding capacity, while reduced aromaticity could alter metabolic stability .

Functional Group Modifications

Tetrazole and Triazole Derivatives ()

Compounds like N-5-tetrazolyl-N′-aroylureas () and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () replace the oxadiazole with tetrazole or triazole rings.

  • Implications :
    • These heterocycles are often used to improve solubility or mimic carboxylic acid bioisosteres, but they may exhibit different pharmacokinetic profiles .

Complex Heterocyclic Systems ()

Patented compounds such as N-(2-chloro-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide feature fused triazolo-oxazine rings.

  • Key Differences :
    • The triazolo-oxazine system introduces conformational rigidity and multiple hydrogen-bonding sites.
  • Implications :
    • Such complexity often targets high-specificity biological pathways (e.g., kinase inhibition) but may complicate synthesis .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}ClN3_3O2_2
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 90147-10-7

The compound features a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a phenoxybenzamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety is formed by cyclizing appropriate hydrazones or amidoximes with acid chlorides under controlled conditions.
  • Coupling Reaction : The resulting oxadiazole is then coupled with 2-phenoxybenzoyl chloride to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • A related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through caspase activation and disruption of mitochondrial integrity .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Study on Anticancer Mechanisms

A study published in MDPI explored the effects of oxadiazole derivatives on cancer cell lines. The findings indicated that these compounds could inhibit NF-kB activity, leading to reduced tumor cell proliferation and increased apoptosis rates . The specific derivative tested showed IC50_{50} values ranging from 0.59 to 4.79 µg/mL against various cancer cell lines.

Antimicrobial Efficacy Evaluation

In another investigation focusing on antimicrobial properties, this compound was evaluated against multi-drug resistant strains. The results indicated that it exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective therapeutic agent in treating infections caused by resistant bacteria .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower yields of oxadiazole formation at temperatures <100°C due to incomplete cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility during coupling steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield*Key References
Oxadiazole formationHydrazide, POCl₃, reflux (110°C)60–75%
Benzamide couplingDCC/DMAP, DCM, RT80–90%
*Yields are generalized from analogous syntheses.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm structural integrity via aromatic proton signals (δ 7.2–8.3 ppm for oxadiazole and benzamide groups) and carbon environments .
  • HPLC : Use a C18 column with acetonitrile/water gradient (70:30) to assess purity (>95%) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]⁺ expected at m/z ~407.8) .

Table 2 : Key Analytical Parameters

TechniqueTarget DataReference
¹H NMROxadiazole protons: δ 8.1–8.3 ppm
HPLCRetention time: 6.2 min (gradient)
FT-IRC=O stretch: 1680–1700 cm⁻¹

Basic: How should researchers design initial biological activity screens for this compound?

Answer:
Prioritize assays aligned with oxadiazole derivatives’ known activities:

  • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Target enzymes like acetylcholinesterase or COX-2 using spectrophotometric methods .

Table 3 : Assay Design Parameters

Assay TypeConditionsEndpoint
Antimicrobial24 h incubation, 37°CMIC ≤ 50 µg/mL
Anticancer (MTT)48 h exposure, 5% CO₂IC₅₀ ≤ 20 µM

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Analogues : Compare activity of 2-chlorophenyl vs. 4-chlorophenyl derivatives to isolate substituent effects .
  • Dose-Response Validation : Repeat studies with tighter concentration gradients (e.g., 0.1–100 µM) .

Q. Methodology :

  • Use SAR studies to map functional group contributions (e.g., replacing 2-phenoxy with methoxy groups) .
  • Employ meta-analysis of published IC₅₀/MIC values to identify outliers .

Advanced: What strategies are effective for determining the compound’s mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina .
  • X-ray Crystallography : Resolve ligand-protein complexes (e.g., with cytochrome P450 isoforms) .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots .

Case Study :
demonstrated hydrogen bonding between oxadiazole N-atoms and enzyme active sites, critical for PFOR inhibition .

Advanced: How can computational methods aid in understanding structure-activity relationships (SAR)?

Answer:

  • DFT Calculations : Predict electron distribution in the oxadiazole ring to correlate with antibacterial potency .
  • MD Simulations : Model membrane permeability using logP values (~3.5 for this compound) .
  • QSAR Models : Train algorithms on bioactivity datasets to predict untested analogues .

Table 4 : Computational Parameters

MethodSoftware/ToolOutput Metrics
DockingAutoDock VinaBinding energy (kcal/mol)
logP PredictionChemAxonPartition coefficient

Advanced: What advanced techniques are used to analyze stability and degradation pathways?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • LC-MS/MS : Characterize hydrolytic cleavage products (e.g., benzamide or oxadiazole fragments) .
  • Solid-State NMR : Monitor crystallinity changes during storage .

Key Finding :
Oxadiazole rings are prone to hydrolysis under acidic conditions (pH <3), necessitating pH-controlled formulations .

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